![molecular formula C11H13FO5S B2778815 Tert-butyl 2-fluorosulfonyloxybenzoate CAS No. 2411221-11-7](/img/structure/B2778815.png)
Tert-butyl 2-fluorosulfonyloxybenzoate
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Overview
Description
“Tert-butyl 2-fluorosulfonyloxybenzoate” likely contains a benzoate group, a tert-butyl group, and a fluorosulfonyloxy group. The tert-butyl group is a common alkyl group in organic chemistry, known for its bulky nature . The benzoate group is a common ester group derived from benzoic acid, often used in organic synthesis . The fluorosulfonyloxy group is less common and might impart unique reactivity to the compound .
Synthesis Analysis
While specific synthesis methods for “Tert-butyl 2-fluorosulfonyloxybenzoate” are not available, tert-butyl groups are often introduced using tert-butyl alcohol or tert-butyl chloride . Benzoate esters can be formed via the reaction of benzoic acid with alcohols in the presence of a catalyst . The introduction of a fluorosulfonyloxy group might involve more specialized conditions .Molecular Structure Analysis
The molecular structure of “Tert-butyl 2-fluorosulfonyloxybenzoate” would likely show distinct regions corresponding to the tert-butyl, benzoate, and fluorosulfonyloxy groups . The exact structure would depend on the specific arrangement of these groups within the molecule.Chemical Reactions Analysis
The reactivity of “Tert-butyl 2-fluorosulfonyloxybenzoate” would likely be influenced by the presence of the tert-butyl, benzoate, and fluorosulfonyloxy groups . The tert-butyl group is generally non-reactive, while the benzoate ester could participate in reactions like hydrolysis or transesterification . The fluorosulfonyloxy group might confer unique reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 2-fluorosulfonyloxybenzoate” would depend on the specific structure of the compound. Tert-butyl groups often confer volatility and hydrophobicity . Benzoate esters have varying solubility depending on the specific structure .Scientific Research Applications
OLED Emitters
“Tert-butyl 2-fluorosulfonyloxybenzoate” derivatives have been utilized in the design of Organic Light-Emitting Diodes (OLEDs) . These compounds serve as multi-functional luminophores that exhibit thermally activated delayed fluorescence (TADF) and aggregation-induced emission enhancement . The tert-butyl groups contribute to the formation of crystalline polymorphs, which are essential for the color-changing properties of the emitters used in OLEDs .
Asymmetric Synthesis
The compound plays a role in the synthesis of N-heterocycles via sulfinimines. Chiral sulfinamides, such as those derived from “Tert-butyl 2-fluorosulfonyloxybenzoate,” are crucial chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . This methodology provides access to structurally diverse compounds that are significant in pharmaceuticals and therapeutics .
Fluorinated Phenyl tert-Butyl Nitroxides
In the field of molecular sensing and imaging , “Tert-butyl 2-fluorosulfonyloxybenzoate” derivatives are used to obtain functionalized fluorinated phenyl tert-butyl nitroxides. These compounds are synthesized through a sequential substitution process and are important for creating sensitive 19F-labeled NMR probes .
Perfluoro-tert-butylation
The compound is involved in the regioselective aromatic perfluoro-tert-butylation . This process is crucial for introducing the perfluoro-tert-butyl group into arenes, which is a significant step in the development of pharmaceuticals, agrochemicals, and other fluorine-containing materials .
Liquid Crystalline Materials
“Tert-butyl 2-fluorosulfonyloxybenzoate” is used in the development of liquid crystalline materials . Its unique electronic properties enable it to impart favorable steric, electronic, and hydrophobic properties to molecules, enhancing their performance in various applications .
Chiral Catalysts Performance Tuning
The compound’s derivatives are employed to tune the performance of chiral catalysts . This application is particularly relevant in asymmetric reactions, where high efficiency and enantioselectivity are desired .
Mechanism of Action
Target of Action
Tert-butyl 2-fluorosulfonyloxybenzoate is a complex organic compound. Similar compounds, such as tert-butyl alcohol, are known to interact with various enzymes and proteins .
Mode of Action
It’s known that the tert-butyl group can modulate the self-assembly behavior of organic molecules on surfaces . The fluorosulfonyl group might also play a role in the compound’s interaction with its targets .
Biochemical Pathways
The tert-butyl group is known to have implications in various biosynthetic and biodegradation pathways .
Pharmacokinetics
Similar compounds, such as tert-butyl alcohol, have been studied, and their properties might provide some insight .
Result of Action
It’s known that the tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents .
Action Environment
The stability and reactivity of similar compounds, such as tert-butyl alcohol, are known to be influenced by environmental conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-fluorosulfonyloxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO5S/c1-11(2,3)16-10(13)8-6-4-5-7-9(8)17-18(12,14)15/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYDQJYNMWSYIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-fluorosulfonyloxybenzoate |
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